4'-Chloropropiophenone
Overview
Description
4’-Chloropropiophenone is an organic compound with the molecular formula C₉H₉ClO. It is a derivative of propiophenone, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its crystalline solid form and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
4’-Chloropropiophenone is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds . Its primary targets are the molecules that it reacts with during these synthesis processes. The compound’s unique molecular structure, which includes a carbonyl group (C=O) and a chlorine atom, plays a vital role in its reactivity .
Mode of Action
The carbonyl group in the structure of 4’-Chloropropiophenone is highly reactive, participating in various chemical reactions . This compound may undergo nucleophilic acyl substitution, where the carbonyl carbon is attacked by nucleophiles . The presence of the chlorine atom influences its chemical reactivity and interactions with other molecules, enhancing its versatility in synthetic applications .
Result of Action
The primary result of 4’-Chloropropiophenone’s action is the synthesis of new compounds, particularly pharmaceuticals and fine chemicals . Its reactivity and interactions with other molecules enable the formation of these new compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Chloropropiophenone. For instance, its solubility characteristics suggest that the presence of certain solvents can affect its reactivity. Additionally, factors such as temperature could potentially influence its stability and reactivity, given its defined melting and boiling points . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Chloropropiophenone can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 4’-Chloropropiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
4’-Chloropropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4’-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 4’-chloropropiophenol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: 4’-Chlorobenzoic acid.
Reduction: 4’-Chloropropiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) used in drug development.
Comparison with Similar Compounds
Similar Compounds
4’-Bromopropiophenone: Similar structure but with a bromine atom instead of chlorine.
3’-Chloropropiophenone: Chlorine atom is at the meta position instead of the para position.
4’-Methylpropiophenone: Methyl group instead of chlorine at the para position.
Uniqueness
4’-Chloropropiophenone is unique due to its specific reactivity and the presence of the chlorine atom at the para position. This positioning influences its chemical behavior and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
1-(4-chlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCYRBXQAJXJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048203 | |
Record name | Ethyl 4-chlorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6285-05-8 | |
Record name | 1-(4-Chlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6285-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Chloropropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(4-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-chlorophenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-chloropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-CHLOROPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26AY8WJA1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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